3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one
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Overview
Description
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a dihydropyridazinone core, and substituted phenyl groups. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the dihydropyridazinone core: This step often involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of 1,2,4-oxadiazole and dihydropyridazinone derivatives.
Biology
Biologically, 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, making it a candidate for drug development.
Industry
Industrially, the compound is studied for its potential use in materials science, including the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenyl isothiocyanate
- 3-Chloro-4-fluorophenyl isocyanate
- N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Uniqueness
Compared to these similar compounds, 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one stands out due to its combination of the 1,2,4-oxadiazole ring and dihydropyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a novel derivative of oxadiazole and pyridazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure-activity relationship (SAR), and various biological activities supported by recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅ClFN₆O₂ |
Molecular Weight | 368.78 g/mol |
CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring and subsequent coupling reactions with pyridazine derivatives. Detailed synthetic routes can vary based on specific substituents and desired yields.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Case Study:
In a study conducted by Alam et al., compounds derived from oxadiazole demonstrated IC₅₀ values significantly lower than standard chemotherapeutics. For example, one derivative exhibited an IC₅₀ of 24.74 µM against MCF-7 cells, outperforming 5-Fluorouracil (IC₅₀ = 100 µM) .
Antimicrobial Activity
The biological activity of oxadiazole derivatives extends to antimicrobial properties. Research has shown that certain derivatives possess strong antibacterial and antifungal activities.
Table: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Organism | Activity (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Target Compound | C. albicans | 8 µg/mL |
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Enzyme Inhibition: Many oxadiazole derivatives act by inhibiting key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: Interaction with cellular receptors can alter signaling pathways critical for tumor growth.
- Induction of Apoptosis: Studies have shown that some derivatives induce apoptosis in cancer cells through caspase activation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:
- Substituent Effects: The presence of electron-withdrawing groups like chloro and fluoro enhances the reactivity and biological potency of the compounds.
- Ring Modifications: Alterations in the pyridazine or oxadiazole rings can significantly affect the pharmacokinetic properties and selectivity towards specific biological targets.
Properties
IUPAC Name |
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2/c1-11-2-5-13(6-3-11)25-9-8-16(26)17(23-25)19-22-18(24-27-19)12-4-7-15(21)14(20)10-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILHNEWATQJFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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